2-Oxazolidinone, 4-(2-chlorophenyl)-5-methylene- is a heterocyclic organic compound characterized by a five-membered ring containing both nitrogen and oxygen. This compound belongs to the oxazolidinone family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly as potential pharmaceutical agents. The specific structure of this compound includes a chlorophenyl group and a methylene bridge, which contribute to its reactivity and interaction with biological systems.
The compound can be synthesized through various methods, including reactions involving substituted benzaldehydes and amino acids. It is often studied for its potential applications in drug development, particularly as an antibiotic or in other therapeutic contexts.
2-Oxazolidinone, 4-(2-chlorophenyl)-5-methylene- is classified under:
The synthesis of 2-Oxazolidinone, 4-(2-chlorophenyl)-5-methylene- typically involves the following steps:
The molecular structure of 2-Oxazolidinone, 4-(2-chlorophenyl)-5-methylene- can be represented as follows:
The structure features:
2-Oxazolidinone, 4-(2-chlorophenyl)-5-methylene- can participate in several chemical reactions:
The mechanism of action for oxazolidinones generally involves their ability to inhibit bacterial protein synthesis. Specifically, they interfere with the binding of N-formylmethionyl-tRNA to the ribosome, thereby blocking translation and ultimately leading to bacterial cell death. This mechanism underlines their significance as antibiotics.
2-Oxazolidinone, 4-(2-chlorophenyl)-5-methylene- has several scientific uses:
The oxazolidinone scaffold emerged as a privileged structure in antimicrobial drug discovery following the pioneering work by DuPont in the 1980s. Early non-toxic derivatives like DuP-105 and DuP-721 established the foundational structure-activity relationship (SAR), revealing that the 2-oxazolidinone core with specific stereochemical constraints (S-configuration at C5) and N-aryl substitution (B-ring) is essential for activity [1] [5]. The scaffold's versatility stems from its ability to act as a bioisostere for carbamates, ureas, and amides, enhancing metabolic stability by resisting hydrolysis compared to linear analogs [3] [6]. Table 1 summarizes key developmental milestones.
Table 1: Milestones in Oxazolidinone Development
Year | Event | Significance |
---|---|---|
1940s | Discovery of furazolidone (nitrofuran-oxazolidinone) | First oxazolidinone-containing antimicrobial agent [1] |
1956 | Cycloserine (3-oxazolidinone) approval | Validated oxazolidinones as antitubercular agents [3] |
1987 | Synthesis of DuP-105/DuP-721 by DuPont | Established N-aryl-oxazolidinones as antibacterial leads [1] [6] |
2000 | FDA approval of linezolid (Pharmacia/Pfizer) | First clinically approved oxazolidinone antibiotic [5] [6] |
2014 | FDA approval of tedizolid | Second-generation oxazolidinone with improved potency [4] [6] |
The structural optimization of oxazolidinones has focused on three domains:
SAR studies demonstrate that 4-(2-chlorophenyl)-5-methylene-2-oxazolidinone incorporates two critical features:
Oxazolidinones combat multidrug-resistant (MDR) pathogens through:
Table 2: Antibacterial Activity of Selected Oxazolidinones
Compound | MIC (µg/mL) Against Resistant Pathogens | Key Structural Features |
---|---|---|
Linezolid | 1.0 (MRSA, VRE) [6] | 3-Fluorophenyl B-ring, acetamide C5 chain |
Tedizolid | 0.5 (MRSA) [4] | Hydroxymethyl C5, pyridinyl D-ring |
4-(2-Chlorophenyl)-5-methylene- | 1.17 (P. aeruginosa), 2.34 (B. subtilis) [8] | 2-Chlorophenyl B-ring, methylene linker at C5 |
Radezolid | 0.25 (CAP pathogens) [4] | Biaryl B-ring, triazole C5 side chain |
The evolution of oxazolidinones exemplifies scaffold-based drug design to address AMR. Derivatives like 4-(2-chlorophenyl)-5-methylene-2-oxazolidinone represent strategic innovations to extend spectrum coverage and overcome resistance mechanisms prevalent in modern clinical isolates [1] [8].
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.:
CAS No.: 94720-08-8